BenchChemオンラインストアへようこそ!

L-372662

Preterm Labor Tocolysis Receptor Selectivity

L-372662 (CAS 162045-26-3) is a synthetic, non-peptide small molecule belonging to the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one class of oxytocin receptor (OTR) antagonists. It was developed as a research tool for investigating the role of oxytocin in physiological and pathological processes, particularly in the context of preterm labor.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
CAS No. 162045-26-3
Cat. No. B1673726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-372662
CAS162045-26-3
Synonyms1-(1-4-(1-(2-methyl-1-oxidopridin-3-ylmetyhl)piperidin-4-yloxyl-2-methoxybenzoyl)piperidin-4-yl)-1,4-dihydrobenz(d)(1,3)oxazin-2-one
L 372662
L-372662
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC
InChIInChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3
InChIKeySKWSXDUHUVMPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-372662 (162045-26-3): A Potent, Orally Bioavailable Non-Peptide Oxytocin Antagonist for Preclinical Research


L-372662 (CAS 162045-26-3) is a synthetic, non-peptide small molecule belonging to the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one class of oxytocin receptor (OTR) antagonists [1]. It was developed as a research tool for investigating the role of oxytocin in physiological and pathological processes, particularly in the context of preterm labor [2]. Key characteristics include potent inhibition of oxytocin binding to the human OTR (Ki ~4.9 nM), high selectivity for OTR over vasopressin V1a receptors (>500-fold), significant oral bioavailability in animal models (90% in dogs), and notable aqueous solubility (10 mg/mL) [1].

Why L-372662 Cannot Be Simply Replaced by Other Oxytocin Antagonists


Generic substitution among oxytocin receptor (OTR) antagonists is scientifically unsound due to profound structural and pharmacological divergence within the class. Peptidic antagonists like Atosiban lack oral bioavailability and exhibit different metabolic profiles, while other non-peptide analogs vary dramatically in their receptor selectivity, potency, and physicochemical properties [1]. L-372662 possesses a unique combination of high OTR affinity (Ki ~4.9 nM), >500-fold selectivity over the closely related V1a vasopressin receptor, and a demonstrably high oral bioavailability (F=90% in dogs) that is not a universal feature of other non-peptide OTR antagonists [1]. These properties directly impact its suitability for specific in vivo research applications, making substitution with an uncharacterized analog a significant risk to experimental validity and reproducibility. The following evidence provides quantifiable differentiation against its closest comparators.

L-372662 vs. Analogs: Quantitative Evidence for Differentiated Selection


High OTR Selectivity Over V1a: Comparing L-372662 to Atosiban

In preclinical assays, L-372662 demonstrates >500-fold selectivity for the human oxytocin receptor (OTR) over the human vasopressin V1a receptor [1]. This is a critical differentiator from the clinically used peptide antagonist Atosiban, which acts as a mixed OTR/V1a antagonist [2]. The high selectivity of L-372662 reduces the potential for off-target vasopressinergic effects, such as alterations in vascular tone or uterine blood flow, which can confound in vivo study results.

Preterm Labor Tocolysis Receptor Selectivity

Superior Aqueous Solubility: L-372662 vs. Second-Generation Non-Peptide Antagonists

L-372662 exhibits an aqueous solubility of 10 mg/mL [1], a crucial property for enabling flexible and reliable in vivo dosing without the need for high concentrations of organic solvents or complex formulation strategies. This is a significant practical advantage over later-generation, more lipophilic non-peptide OTR antagonists such as Retosiban (cLogP ~3.8) and Barusiban, which typically have lower aqueous solubility and can present greater challenges for achieving consistent systemic exposure in animal studies [2].

Formulation Development In Vivo Dosing Physicochemical Properties

Potent In Vivo Tocolysis in a Primate Model: L-372662 vs. L-368,899

In a late-gestation pregnant rhesus monkey model, L-372662 potently antagonized oxytocin-induced uterine contractions with an AD50 of 36 μg/kg following intravenous administration [1]. While the earlier non-peptide OTR antagonist L-368,899 also showed in vivo efficacy, it required a higher dose to achieve a similar effect, with an ED50 of 190 μg/kg in a comparable rhesus monkey model [2]. This ~5-fold difference in potency indicates that L-372662 provides a greater effect at a lower dose in this predictive primate model of uterine contractility.

Tocolysis In Vivo Pharmacology Primate Model

High Oral Bioavailability: L-372662 vs. Atosiban and Epelsiban

L-372662 demonstrates high oral bioavailability, with a reported F value of 90% in dogs [1]. This property enables convenient oral gavage dosing in chronic preclinical studies, eliminating the need for continuous intravenous infusion or repeated injections. In contrast, the peptide antagonist Atosiban has no oral bioavailability and must be administered intravenously [2]. While the non-peptide Epelsiban is also orally active, its reported oral bioavailability in preclinical species is variable and generally lower than that of L-372662 [3].

Pharmacokinetics Oral Dosing Bioavailability

Target Binding Affinity: L-372662 vs. Barusiban and Retosiban

L-372662 binds to the human oxytocin receptor with high affinity, exhibiting a Ki of 4.9 nM [1]. This places its affinity in the same high-potency range as other leading research compounds like Barusiban (Ki = 0.31 nM) and Retosiban (Ki = 0.6 nM) [2]. While Barusiban and Retosiban exhibit sub-nanomolar affinity, L-372662's nanomolar potency is well within the range required for effective receptor occupancy in vivo. Its selection is justified by its well-characterized and favorable overall profile, which includes high selectivity, oral bioavailability, and solubility, rather than solely by the absolute Ki value.

Binding Affinity Target Engagement Potency

Species-Dependent Selectivity Profile: L-372662 vs. L-371,257

A comparative study of the closely related benzoxazinone analogs L-372,662 and L-371,257 revealed that both compounds exhibit pronounced species-dependent pharmacology in their selectivity for the OTR over the V1a vasopressin receptor [1]. While both are highly selective for the human OTR, their selectivity margins differ across species. This knowledge is critical for researchers to correctly interpret in vivo data and select the appropriate compound for their animal model. L-372662 has a well-defined selectivity profile in the rhesus monkey, a key preclinical model for tocolysis, making it a more validated choice for that specific application.

Receptor Pharmacology Species Differences Selectivity

Optimal Research Applications for L-372662 Based on Its Differentiated Profile


Investigating Oxytocin's Role in Preterm Labor in Primate Models

L-372662 is an ideal tool for studies requiring potent, selective, and orally bioavailable tocolysis in non-human primates. Its established in vivo potency (AD50 = 36 μg/kg) in the pregnant rhesus monkey, combined with high OTR/V1a selectivity (>500-fold), allows for precise investigation of the oxytocin pathway's role in parturition without the confounding vasopressinergic effects associated with mixed antagonists like Atosiban [1].

Chronic Oral Dosing Studies in Rodents for Behavioral or Metabolic Research

The high oral bioavailability (F=90% in dogs) and good aqueous solubility (10 mg/mL) of L-372662 make it exceptionally well-suited for long-term, chronic oral dosing studies in rodent models. This profile enables convenient and stress-free daily administration via oral gavage or in drinking water, which is essential for studies on social behavior, stress responses, or metabolic regulation that require sustained oxytocin receptor blockade over several weeks [1].

In Vitro Assays Requiring High Target Selectivity with Minimized Off-Target Risk

For in vitro and ex vivo tissue bath experiments where precise attribution of effect to the OTR is paramount, L-372662 offers a reliable tool. Its high selectivity for the human OTR over the V1a vasopressin receptor (>500-fold) ensures that observed effects are due to oxytocin pathway modulation and not from cross-reactivity with vasopressin receptors, which can be a significant issue when using less selective antagonists [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Non-Peptide OTR Antagonists

As a well-characterized, orally active non-peptide OTR antagonist, L-372662 serves as a valuable reference standard in PK/PD studies. Its defined properties—including high oral bioavailability, known solubility, and established in vivo potency—provide a benchmark for evaluating the performance of novel OTR antagonists in preclinical species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-372662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.